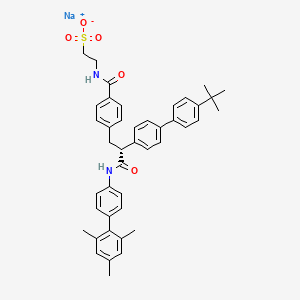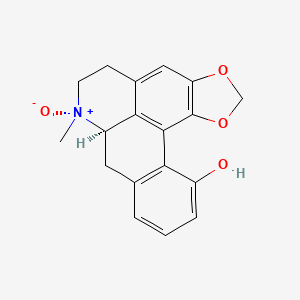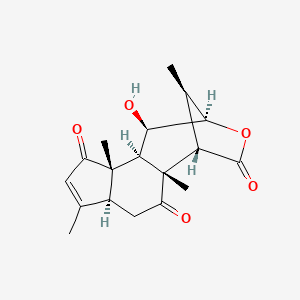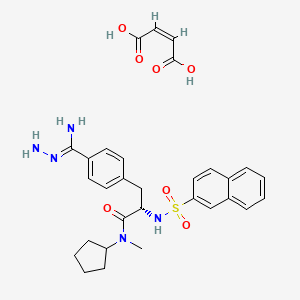
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LGD-6972 sodium is a glucagon receptor antagonist.
Applications De Recherche Scientifique
Biphenyl Ester Derivatives as Tyrosinase Inhibitors
Biphenyl-based compounds, including derivatives of ethanesulfonic acid, have been found to be significant in the treatment of hypertension and inflammatory conditions. They are also being developed for various pharmaceutical uses. Some of these compounds have shown notable anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, which is crucial in medical research and pharmaceutical applications (Kwong et al., 2017).
Inhibition of Dihydrofolate Reductase
Triazenyl-substituted pyrimethamine derivatives, which include ethanesulfonic acid salts, have been synthesized and shown to inhibit Pneumocystis carinii dihydrofolate reductase. This inhibition is crucial for studying antimicrobial properties and has potential pharmaceutical applications (Stevens et al., 1997).
Nucleotide-Binding Enzyme Inhibitors
Compounds like 2-(adenin-9-yl)ethanesulfonic acid have been prepared and found to inhibit nucleotide-binding enzymes. This is significant in biochemical research and could have implications in developing treatments for various diseases (Mundill et al., 1981).
Protic Hydroxylic Ionic Liquids
Ethanesulfonic acid has been used to produce hydroxylic ionic liquids with nitrogenous centers. These liquids have applications in chemistry and materials science due to their unique properties like high conductivity and low glass transition temperatures (Shevchenko et al., 2017).
Synthesis of Fluorescent Probes for β-Amyloid
Derivatives of ethanesulfonic acid have been used in the synthesis of fluorescent probes for β-amyloids, which are significant in Alzheimer’s disease research. These probes have high binding affinities and are crucial in molecular diagnosis (Fa et al., 2015).
Propriétés
Numéro CAS |
1207989-22-7 |
|---|---|
Formule moléculaire |
C43H45N2NaO5S |
Poids moléculaire |
724.89 |
Nom IUPAC |
sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C43H46N2O5S.Na/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6;/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50);/q;+1/p-1/t39-;/m1./s1 |
Clé InChI |
UXVQTOIZZKLZCS-DRRLCDGFSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LGD-6972 sodium; LGD 6972 sodium; LGD6972 sodium; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)











![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)